molecular formula C5H6N2O2 B1210293 Imidazoleacetic acid CAS No. 645-65-8

Imidazoleacetic acid

Cat. No. B1210293
CAS RN: 645-65-8
M. Wt: 126.11 g/mol
InChI Key: PRJKNHOMHKJCEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazoleacetic acid and its derivatives has been the subject of various studies. A notable approach includes a palladium-catalyzed one-step synthesis from imines and acid chlorides, offering a modular method to prepare imidazoles directly from accessible or easily generated building blocks (A. Siamaki & B. Arndtsen, 2006). Furthermore, advancements in continuous flow synthesis have facilitated the production of highly functionalized imidazo[1,2-a] heterocycles, highlighting significant progress over traditional in-flask methods (A. Herath, R. Dahl, & N. Cosford, 2010).

Molecular Structure Analysis

The molecular structure of imidazoleacetic acid is critical to its reactivity and interaction with various substrates. Studies on imidazoleacetic acid-ribotide, an endogenous ligand, reveal its interaction with imidazol(in)e receptors, indicating its physiological relevance and the importance of its structural configuration (G. D. Prell et al., 2004).

Chemical Reactions and Properties

Imidazoleacetic acid participates in a wide range of chemical reactions, underlining its versatility. The compound's ability to undergo transformations through processes such as copper-catalyzed C-3 functionalization highlights its reactivity and potential for creating biologically active molecules (Yinrong Wu et al., 2021). Additionally, its role in the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation processes showcases its utility in organic synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biotechnology .

Summary of the Application

IAA is an important imidazole derivative that naturally occurs in the brain as a histamine oxidation metabolite . It has neuropharmacological functions such as analgesia, sedation, and hypnosis . IAA and its derivatives are considered to be novel therapeutic agents for treating retinal diseases . IAA is also an important intermediate for the preparation of specific compounds such as protease inhibitors, cysteine receptor antagonists, and anticancer agents . Another important application of IAA is based on its affinity to transition metal ions, which results in their complexation via carboxylic and imidazole groups .

Methods of Application or Experimental Procedures

The method involves the biocatalytic synthesis of IAA from L-histidine (L-His). L-His is converted to imidazole-4-pyruvic acid (IPA) by an Escherichia coli whole-cell biocatalyst expressing membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris . The obtained IPA is subsequently decarboxylated to IAA under the action of H2O2 .

Results or Outcomes Obtained

Under optimum conditions, 34.97 mM IAA can be produced from 50 mM L-His, with a yield of 69.9% . Compared to the traditional chemical synthesis, this biocatalytic method for IAA production is not only environmentally friendly, but also more cost-effective .

2. Synthesis of Functional Molecules

Specific Scientific Field

This application falls under the field of Organic & Biomolecular Chemistry .

Summary of the Application

Imidazoles, including IAA, are key components in the synthesis of functional molecules used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as IAA, is of strategic importance .

Methods of Application or Experimental Procedures

The synthesis of imidazoles often involves the formation of one or more bonds in the heterocycle . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Results or Outcomes Obtained

The reaction conditions were mild enough for the inclusion of a variety of functional groups, including arylhalides as well as aromatic and saturated heterocycles . The desired 2,4-disubstituted NH-imidazoles were obtained in poor to excellent yield depending on the coupling partners .

3. Preparation of Imidazole-Modified Chitosan Nanoparticles

Specific Scientific Field

This application falls under the field of Nanotechnology .

Summary of the Application

IAA has been used to prepare imidazole-modified chitosan nanoparticles, which were demonstrated to be potentially effective carriers for siRNA delivery in disease treatment .

Results or Outcomes Obtained

The imidazole-modified chitosan nanoparticles prepared using IAA have shown potential as effective carriers for siRNA delivery in disease treatment .

4. Synthesis of Functional Molecules

Specific Scientific Field

This application falls under the field of Organic & Biomolecular Chemistry .

Summary of the Application

Imidazoles, including IAA, are key components in the synthesis of functional molecules used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as IAA, is of strategic importance .

Methods of Application or Experimental Procedures

The synthesis of imidazoles often involves the formation of one or more bonds in the heterocycle . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Results or Outcomes Obtained

The reaction conditions were mild enough for the inclusion of a variety of functional groups, including arylhalides as well as aromatic and saturated heterocycles . The desired 2,4-disubstituted NH-imidazoles were obtained in poor to excellent yield depending on the coupling partners .

5. Preparation of Imidazole-Modified Chitosan Nanoparticles

Specific Scientific Field

This application falls under the field of Nanotechnology .

Summary of the Application

IAA has been used to prepare imidazole-modified chitosan nanoparticles, which were demonstrated to be potentially effective carriers for siRNA delivery in disease treatment .

Results or Outcomes Obtained

The imidazole-modified chitosan nanoparticles prepared using IAA have shown potential as effective carriers for siRNA delivery in disease treatment .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as Imidazoleacetic acid, is of strategic importance due to their diverse range of applications . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-(1H-imidazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJKNHOMHKJCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30581-89-6 (Parent)
Record name Imidazoleacetic acid
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DSSTOX Substance ID

DTXSID50214751
Record name Imidazole-4-acetic acid
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Imidazoleacetic acid
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Product Name

Imidazoleacetic acid

CAS RN

645-65-8
Record name 1H-Imidazole-5-acetic acid
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Record name Imidazoleacetic acid
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Record name Imidazole-4-acetic acid
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Record name Imidazole-4-acetic acid
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Record name 2-(1H-imidazol-4-yl)acetic acid
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Record name IMIDAZOLEACETIC ACID
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Record name Imidazoleacetic acid
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Synthesis routes and methods I

Procedure details

The coding sequence of the VHH was subcloned in vector pET22 using the NcoI and NotI restriction sites according to the manufacturer's instructions (Novagen, Darmstadt, Germany). Transformed E. coli BL 21 (DE3) cells expressed VHHs in the periplasm after induction by IPTG 1 mM for 18 hours at 15° C. Periplasmic extracts were obtained by spheroplasting cells, suspended in 50 mM sodium phosphate buffer pH 8 containing 20% sucrose and 1 mM EDTA, and hydrolysing the peptidoglycan with 5 mg/ml lysozyme for 20 min at 4° C., in the presence of protease inhibitors (Complete™, Boehringer Mannheim, Germany). The suspension was then centrifuged 2 min at 10,000 rpm. The supernatant corresponding to the periplasmic extract was kept at 4° C. Purified VHHs were obtained by IMAC using a chelating agarose column charged with Ni2+ (Superflow Ni-NTA, Qiagen Ltd, UK) according to manufacturer's instructions. Purified VHH were dialysed against PBS and the protein content was measured using the Bradford reagent. The purity of the final preparation was evaluated by SDS-PAGE with Coomassie staining and by Western blot.
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Synthesis routes and methods II

Procedure details

A 10/2.5 cm Econocolumn (Bic-Rad, Hemel Hempsted, UK) was packed with 40 ml chelating Sepharose fast flow (Pharmacia Biotech, St Albans, UK) and equilibrated under gravity with 100 ml water. Metal ions (100 ml) were loaded as 0.1M copper sulphate, zinc chloride or nickel chloride (Sigma) in water and washed through with the same volume of equilibrium buffer (PBS/1M NaCl). NaCl was added to the concentrated dialysed supernatant to a final concentration of 1M to prevent leaching of metal ions from the column33. Up to 300 ml supernatant was loaded and the unbound material collected. Competitive elution was carried out using an imidazole gradient of 40, 60, 80, 100 and 120 mM, collecting 250 ml batchwise of bound product at each step. The column was regenerated by stripping metal ions with 100 ml of 50 mM EDTA and re-equilibrated with several column volumes of water.
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Synthesis routes and methods III

Procedure details

The cell pellet was homogenized in 6 volumes 0.1 M Tris-HCl pH 8, 0.2 M NaCl, 5 mM DTT, 1 mM EDTA, and Apo-2L was isolated from the soluble fraction by IMAC on a chelating hiTRAP column (Pharmacia) charged with nickel. The Apo-2L had a weak affinity for immobilized metal and could be eluted with low concentrations of imidazole. A final purification was obtained by cation exchange chromatography on a SP hiTRAP column (Pharmacia). Concentrations of purified Apo-2L variants were determined by absorbance measurements using an e280 of 1.4 mg−1 ml cm−1.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,030
Citations
JM Clifford, PV Taberner, G Tunnicliff, JT Rick… - Biochemical …, 1973 - Elsevier
The effects of imidazoleacetic acid (IMA) on glutamate metabolism and biogenic amine levels in mouse brain are contrasted with those of gamma-hydroxybutyric acid (GHB) and …
Number of citations: 23 www.sciencedirect.com
GD Prell, GP Martinelli, GR Holstein… - Proceedings of the …, 2004 - National Acad Sciences
We identified the previously unknown structures of ribosylated imidazoleacetic acids in rat, bovine, and human tissues to be imidazole-4-acetic acid-ribotide (IAA-RP) and its metabolite, …
Number of citations: 48 www.pnas.org
JK Khandelwal, GD Prell, AM Morrishow… - Journal of …, 1989 - Wiley Online Library
Imidazoleacetic acid (IAA) was unequivocally demonstrated in rat brain, human CSF, and human plasma by a gas chromatographic‐mass spectrometric method that can reliably …
Number of citations: 24 onlinelibrary.wiley.com
J Chen, X Zhao, SG Kim, NG Park - Advanced Materials, 2019 - Wiley Online Library
… Effective interface engineering in PSCs is reported via a multifunctional chemical linker of 4‐imidazoleacetic acid hydrochloride (ImAcHCl) that can provide a chemical bridge between …
Number of citations: 330 onlinelibrary.wiley.com
S Wadud, R Onodera, M Or-Rashid - Applied microbiology and …, 2001 - Springer
… using a main biosynthetic pathway involving histidinol (HDL) and also the recycling capability of imidazolic compounds such as imidazolepyruvic acid (ImPA), imidazoleacetic acid (…
Number of citations: 11 link.springer.com
G Granerus, R Magnusson - Scandinavian Journal of Clinical and …, 1965 - Taylor & Francis
… seems very likely that the urinary excretion of I-methyl-4-imidazoleacetic acid would closely follow the endogenous production or release of histamine. In order to study the extent of …
Number of citations: 61 www.tandfonline.com
G Tunnicliff, J Wein, E Roberts - Journal of Neurochemistry, 1972 - Wiley Online Library
… OUR INTEREST in the metabolic effects of imidazoleacetic acid (IMA) arose from the finding that parenteral administration of IMA apparently induced analgesic and hypnotic effects in …
Number of citations: 13 onlinelibrary.wiley.com
GD Prell - Journal of Labelled Compounds and …, 1991 - Wiley Online Library
… 15N-imidazoleacetic acid was synthesized from 15N, lSN-DL-histidine (>99 atom % 15N). … conraminate some commercial sources of imidazoleacetic acid. was avoided with this method. …
E Roberts, DG Simonsen - Biochemical Pharmacology, 1966 - Elsevier
IN THE course of screening experiments it was found that 10 male mice fell asleep shortly after imidazoleacetic acid (IMA) was injected ip in 0.1 ml of a neutral solution at a level of 4 m-…
Number of citations: 47 www.sciencedirect.com
AH Mehler, H Tabor, H Bauer - Journal of Biological Chemistry, 1952 - Elsevier
… of the diamine oxidase reaction was shown to yield imidazoleacetic acid in vitro (2, 3). It was … In the experiments reported below, imidazoleacetic acid has been isolated from the urine of …
Number of citations: 60 www.sciencedirect.com

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